molecular formula C13H16N2O5S B2981116 4-(2-hydroxyethyl)-1-[(4-methoxyphenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 866040-29-1

4-(2-hydroxyethyl)-1-[(4-methoxyphenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No. B2981116
CAS RN: 866040-29-1
M. Wt: 312.34
InChI Key: PFCVLGLGZYJHKU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolone ring, methoxyphenyl group, and sulfonyl group would all contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The pyrazolone ring, for example, might undergo reactions typical of other heterocyclic compounds. The methoxyphenyl and sulfonyl groups could also participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Synthesis and Bioactivity Studies

Research efforts have been dedicated to synthesizing derivatives with similar structural features, focusing on their potential biological activities. For instance, studies have described the synthesis of sulfonamide derivatives, evaluating their cytotoxic activities against tumor and non-tumor cell lines, and examining their inhibitory effects on carbonic anhydrase isoenzymes. These efforts reveal the compounds' promising applications in designing novel anticancer agents and enzyme inhibitors due to their selective inhibition profiles and cytotoxic activities against specific cell lines (Gul et al., 2016), (Ozmen Ozgun et al., 2019), (Kucukoglu et al., 2016).

Chemical Synthesis and Catalytic Applications

The exploration of chemical synthesis routes and the study of catalytic applications form a significant part of the research on such compounds. For example, innovative synthetic pathways have been developed for constructing dihydropyrazole derivatives, demonstrating the utility of these methods in the preparation of compounds with potential biological and catalytic applications (Zhu et al., 2011).

Antimicrobial Activities

Another area of interest is the investigation of antimicrobial properties. Derivatives synthesized from related structures have been tested for their antibacterial activities, showing significant effects against various bacterial strains, which underscores their potential as leads for developing new antimicrobial agents (Mohamed, 2007).

Functional Materials and Polymers

The functionalization of polymers using derivatives of such chemical structures has been explored for creating materials with enhanced properties. Studies have shown the modification of polymeric materials to improve their thermal stability and biological activity, suggesting applications in material science and biomedical engineering (Aly & El-Mohdy, 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical compound, its mechanism of action would involve interacting with certain biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for causing harm to humans or the environment .

Future Directions

The future research directions for this compound could involve further studies to understand its properties, potential uses, and mechanisms of action. This could include experimental studies, computational modeling, and potentially even clinical trials if the compound is intended for use as a pharmaceutical .

properties

IUPAC Name

4-(2-hydroxyethyl)-2-(4-methoxyphenyl)sulfonyl-3-methyl-1H-pyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5S/c1-9-12(7-8-16)13(17)14-15(9)21(18,19)11-5-3-10(20-2)4-6-11/h3-6,16H,7-8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCVLGLGZYJHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1S(=O)(=O)C2=CC=C(C=C2)OC)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101332170
Record name 4-(2-hydroxyethyl)-2-(4-methoxyphenyl)sulfonyl-3-methyl-1H-pyrazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101332170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50086564
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

866040-29-1
Record name 4-(2-hydroxyethyl)-2-(4-methoxyphenyl)sulfonyl-3-methyl-1H-pyrazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101332170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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